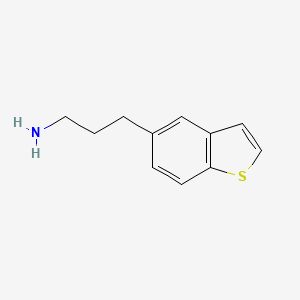

3-(1-Benzothiophen-5-YL)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Benzothiophen-5-YL)propan-1-amine is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused together. This compound has a molecular formula of C₁₁H₁₃NS and a molecular weight of 191.29 g/mol . Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and other fields due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzothiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction typically involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Industrial Production Methods

Industrial production methods for 3-(1-Benzothiophen-5-YL)propan-1-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-5-YL)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Halogenated and functionalized benzothiophenes.

Scientific Research Applications

3-(1-Benzothiophen-5-YL)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-5-YL)propan-1-amine is not well-documented. benzothiophenes, in general, are known to interact with various molecular targets and pathways, including enzymes, receptors, and ion channels. The specific interactions and pathways would depend on the functional groups present on the benzothiophene ring and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzothiophen-5-YL)propan-1-amine is unique due to its specific substitution pattern on the benzothiophene ring. This substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other benzothiophene derivatives.

Biological Activity

3-(1-Benzothiophen-5-YL)propan-1-amine, a compound featuring a benzothiophene moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanamine chain attached to a benzothiophene ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of derivatives related to benzothiophene compounds. While specific data on this compound is limited, research on similar compounds indicates promising antimicrobial effects. For instance, derivatives of benzothiophenes have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 10 μg/ml |

| Compound B | P. aeruginosa | 15 μg/ml |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC values for this compound need further investigation.

Cytotoxicity and Anticancer Potential

The anticancer potential of benzothiophene derivatives has been documented in various studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as DNA topoisomerase inhibition and apoptosis induction . The ability of these compounds to interfere with cellular processes positions them as candidates for further exploration in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in critical cellular pathways, which may be applicable to this compound.

- DNA Interaction : Some derivatives exhibit the ability to bind DNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

Research has highlighted the importance of structural modifications in enhancing the biological activity of benzothiophene derivatives. A study focusing on the synthesis and biological evaluation of related compounds found that variations in substituents significantly affected antimicrobial potency and cytotoxicity .

Case Study: Synthesis and Evaluation of Benzothiophene Derivatives

A recent study synthesized several benzothiophene derivatives, assessing their antimicrobial and anticancer activities through both in vitro assays and molecular docking studies. The results indicated that specific substitutions led to enhanced binding affinity for target proteins involved in microbial resistance mechanisms .

Properties

Molecular Formula |

C11H13NS |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

3-(1-benzothiophen-5-yl)propan-1-amine |

InChI |

InChI=1S/C11H13NS/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8H,1-2,6,12H2 |

InChI Key |

YRGKPSBMMMMWGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.